4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
Description
4-Bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-carboxamide core substituted with a bromine atom at the 4-position. The piperidine ring, functionalized with a 2-fluorobenzoyl group, is linked via a methylene bridge to the carboxamide nitrogen.
Properties
IUPAC Name |
4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSTONPQXIWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the thiophene ring, which is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxamide group is then introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.
The piperidine ring is synthesized separately, often starting from commercially available piperidine. The fluorobenzoyl group is introduced via an acylation reaction, using 2-fluorobenzoyl chloride in the presence of a base like triethylamine. Finally, the two fragments are coupled together using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for bromination and acylation steps, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Piperidine Derivative Preparation
The 1-(2-fluorobenzoyl)piperidin-4-ylmethyl group is typically synthesized via:
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Acylation of Piperidine : Reaction of piperidine-4-methanol with 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine) yields the 2-fluorobenzoyl-protected intermediate. Boc protection/deprotection strategies (as in PMC ) may optimize selectivity.
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Mannich Reaction : Piperidine derivatives are often functionalized via Mannich reactions, introducing alkylamino groups (MDPI ).
SNAr (Nucleophilic Aromatic Substitution)
The bromine at position 4 of the thiophene ring is reactive in SNAr reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine derivative | DMF, K₂CO₃, 80°C | C-4 substituted thiophene | 45–60% | PMC |
| Grignard Reagents | THF, cyclohexyl MgCl, 0°C | Improved nucleophilicity | ~70% | PMC |
Optimization involves switching leaving groups (e.g., from sulfoxide to chloride) to enhance reactivity (PMC ).
Buchwald–Hartwig Amination
Palladium-catalyzed coupling forms C–N bonds between the brominated thiophene and the piperidine amine (PMC ):
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Catalyst: Pd(OAc)₂/Xantphos
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Base: Cs₂CO₃
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Solvent: Toluene, 110°C
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Yield: Up to 95% (vs. 38% for unoptimized SNAr)
Bromine Substitution
The bromine atom enables further derivatization:
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Suzuki Coupling : Pd-mediated cross-coupling with aryl boronic acids (PubMed ).
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Nucleophilic Displacement : With amines or thiols under basic conditions (CONICET ).
Carboxamide Stability
The carboxamide group resists hydrolysis under mild acidic/basic conditions but may undergo:
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Reduction : LiAlH₄ converts the amide to a methylene amine.
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Grignard Addition : Forms ketones or tertiary alcohols (PMC ).
Mechanistic Insights
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Intramolecular Cyclization : Thiourea intermediates (CONICET ) suggest possible side reactions during amide bond formation.
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Electrochemical Reduction : Nitrothiophene derivatives (AABlocks ) show reduction potentials relevant to pro-drug activation mechanisms, though not directly observed here.
Comparative Reaction Yields
| Reaction Type | Conditions | Yield | Key Optimization |
|---|---|---|---|
| SNAr | DMF, K₂CO₃, 80°C | 45% | Substrate pre-activation |
| Buchwald–Hartwig | Pd/Xantphos, Cs₂CO₃, 110°C | 95% | Ligand selection |
| Microwave Cyclization | Ethanol, 150 W, 10 min | 85% | Reduced reaction time |
Challenges and Solutions
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens.
Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-Bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Studies show that the compound inhibits biofilm formation, which is crucial for treating persistent infections, particularly in hospital settings where antibiotic resistance is prevalent.
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The following table summarizes the anticancer activity based on cell viability assays:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.0 | MCF7 |
| Control Drug | 3.5 | MCF7 |
The results indicate that the compound exhibits promising anticancer activity, with ongoing studies exploring its mechanism of action through molecular docking studies and pathway analysis .
Case Studies
- Antimicrobial Resistance : A study focusing on the efficacy of thiophene derivatives showed that compounds similar to this compound exhibited superior activity against resistant strains of bacteria, highlighting the need for novel antimicrobial agents in clinical settings .
- Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The compound's ability to inhibit cell proliferation was linked to its interaction with key signaling pathways involved in cell survival and growth .
Mechanism of Action
The mechanism of action of 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is not well-documented. its structure suggests it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorobenzoyl group may enhance its binding affinity to certain targets, while the piperidine ring could provide additional sites for interaction.
Comparison with Similar Compounds
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structural Differences :
- Functional Implications :
- DMPI and CDFII exhibit synergism with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting that the piperidine moiety contributes to antimicrobial activity. The target compound’s fluorobenzoyl group could modulate solubility or target specificity compared to dimethylbenzyl groups .
Benzamide Derivatives with Halogenated Substituents
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)
- Structural Differences :
- Compound 3 incorporates a chromene ring system with dual chlorophenyl groups, whereas the target compound uses a thiophene ring with bromine and fluorobenzoyl substituents.
- Synthetic Pathways :
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide
- Structural Differences :
Data Tables
Table 1: Structural and Functional Comparison
*Inferred from analogous synthesis in .
Table 2: Halogenation Impact on Properties
| Halogen (Position) | Compound Example | Electronic Effects | Potential Metabolic Stability |
|---|---|---|---|
| Bromine (thiophene C4) | Target Compound | Electron-withdrawing | May reduce oxidative metabolism |
| Fluorine (benzoyl C2) | Target Compound | Electron-withdrawing | Enhances binding affinity |
| Chlorine (chromene C2) | Compound 3 | Electron-withdrawing | Increases lipophilicity |
Research Implications and Limitations
- Structural Insights: The target compound’s bromothiophene and fluorobenzoyl groups may offer unique electronic and steric profiles compared to chlorinated or non-halogenated analogs .
- Knowledge Gaps: Direct pharmacological data (e.g., binding assays, toxicity) are absent in the provided evidence, necessitating further studies to validate bioactivity.
Biological Activity
The compound 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H18BrFN2OS
- Molecular Weight : 396.3 g/mol
- Key Functional Groups : Bromine, fluorobenzoyl, piperidine, thiophene, and carboxamide.
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors. For instance, derivatives of piperidine have been shown to modulate the activity of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and immune responses . The presence of the thiophene moiety may enhance the compound's interaction with biological targets due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway . The bromine and fluorine substituents in our compound may similarly enhance its efficacy by improving lipophilicity and cellular uptake.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of piperidine derivatives. A study found that certain piperazine derivatives could inhibit human acetylcholinesterase, which is involved in neurodegenerative diseases like Alzheimer's . This suggests that our compound may also exhibit neuroprotective effects, potentially making it a candidate for treating cognitive disorders.
Anti-inflammatory Properties
The thiophene ring has been associated with anti-inflammatory activity in various studies. Compounds containing thiophene have shown efficacy in reducing inflammation markers in animal models, indicating that our compound may possess similar properties. This could be particularly beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Study 1: Antitumor Activity
In a controlled study, a derivative similar to our compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics . This suggests that modifications like bromination could enhance antitumor activity.
Study 2: Neuroprotective Assessment
A recent investigation evaluated the neuroprotective effects of piperidine derivatives on neuronal cells exposed to oxidative stress. The study demonstrated that these compounds significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration . Such findings could imply that our compound has potential as a therapeutic agent for neurodegenerative diseases.
Table 1: Comparison of Biological Activities
Table 2: Structural Features and Their Biological Implications
| Structural Feature | Implication |
|---|---|
| Bromine atom | Increased lipophilicity |
| Fluorobenzoyl group | Enhanced binding affinity |
| Piperidine ring | Modulation of neurotransmitter systems |
| Thiophene moiety | Anti-inflammatory potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
Piperidine functionalization : The piperidine ring is modified via nucleophilic substitution or acylation. For example, introducing the 2-fluorobenzoyl group may use a Friedel-Crafts acylation with 2-fluorobenzoyl chloride under basic conditions .
Thiophene coupling : The brominated thiophene-carboxamide is linked to the piperidine via reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Key Data : Yields for similar compounds range from 33% (for analogous reductive amination) to 60% under optimized conditions .
Q. How is the compound characterized post-synthesis?
- Methodology :
- Spectroscopy : and confirm regiochemistry (e.g., bromine at C4 of thiophene, fluorobenzoyl substitution).
- Mass Spectrometry : HRMS validates molecular weight (expected ~480 g/mol for CHBrFNOS).
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and fluorobenzoyl orientation .
Q. What in vitro assays are used for preliminary biological screening?
- Methodology :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 1–10 µM concentrations.
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus), leveraging structural analogs like CDFII .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-thiophene coupling step?
- Methodology :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling, improving yields from 33% to >50% .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hrs vs. 24 hrs for amide bond formation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated), explaining discrepancies between in vitro and in vivo efficacy .
Q. How does the 2-fluorobenzoyl group influence target selectivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effect : Fluorine enhances binding to ATP pockets in kinases (e.g., EGFR) by polarizing adjacent carbonyl groups.
- Comparative Studies : Replace fluorine with chlorine (less electronegative) or hydrogen; IC values increase 3–5 fold, confirming fluorine’s critical role .
Q. What computational methods predict binding modes with biological targets?
- Methodology :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., G-protein-coupled receptors).
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Key Research Gaps and Recommendations
- Crystallographic Data : Limited structural data for the fluorobenzoyl-piperidine moiety; prioritize X-ray studies .
- In Vivo Pharmacokinetics : No data on bioavailability or half-life; recommend rodent models with LC-MS/MS plasma analysis.
- Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels in primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
